1-Ethyl-6-ethynyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6-ethynylindole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N/c1-3-10-5-6-11-7-8-13(4-2)12(11)9-10/h1,5-9H,4H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUHZGULIKFCSFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC2=C1C=C(C=C2)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Transformational Chemistry of 1 Ethyl 6 Ethynyl 1h Indole
Alkyne Metathesis and Cycloaddition Reactions
The carbon-carbon triple bond in 1-Ethyl-6-ethynyl-1H-indole is a versatile functional group for various chemical transformations, including alkyne metathesis and cycloaddition reactions.
Alkyne Metathesis: This process involves the redistribution of alkyne chemical bonds, facilitated by metal catalysts, typically featuring tungsten or molybdenum alkylidyne complexes. wikipedia.orgacs.org Alkyne metathesis can be applied in several ways, such as ring-closing alkyne metathesis (RCAM), acyclic diyne metathesis (ADMET), and cross-metathesis. For a molecule like this compound, cross-metathesis with another alkyne would lead to the formation of new, unsymmetrical internal alkynes. While the first homogeneous alkyne metathesis reaction utilized a molybdenum hexacarbonyl and phenol (B47542) additive system, modern catalysts offer greater efficiency and functional group tolerance. acs.orgbeilstein-journals.orgnih.gov
Cycloaddition Reactions: The ethynyl (B1212043) group of this compound can act as a dienophile or a dipolarophile in cycloaddition reactions, leading to the formation of new ring systems.
Diels-Alder Reaction: As an electron-rich alkyne, this compound can react with electron-deficient dienes in a [4+2] cycloaddition to form substituted benzene (B151609) derivatives. The regioselectivity of this reaction is governed by the electronic properties of both the diene and the dienophile.
Huisgen Cycloaddition: This 1,3-dipolar cycloaddition reaction between an azide (B81097) and a terminal alkyne, such as the ethynyl group in this compound, is a highly efficient method for the synthesis of 1,2,3-triazoles. researchgate.net This reaction can be performed under thermal conditions or, more commonly, catalyzed by copper(I) to afford the 1,4-disubstituted triazole regioisomer with high selectivity. researchgate.net Ruthenium catalysts can be employed to favor the formation of the 1,5-disubstituted regioisomer. researchgate.net
Transition Metal-Catalyzed Transformations Involving the Ethynyl Moiety
The ethynyl group is a key substrate for a variety of transition metal-catalyzed reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are widely used to activate the ethynyl group of this compound for cross-coupling reactions with various organic electrophiles. mdpi.comresearchgate.netyale.edu
Sonogashira Coupling: This reaction couples the terminal alkyne with aryl or vinyl halides. nih.govnih.gov The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nih.govresearchgate.net This method provides a direct route to arylated or vinylated alkynes.
Heck Reaction: While classically a reaction between an alkene and an aryl or vinyl halide, variations of the Heck reaction can involve alkynes. In the context of this compound, it could potentially couple with a suitable partner to form enyne systems.
Suzuki and Stille Couplings: Although less common for terminal alkynes directly, the ethynyl group can be first converted to a vinyl species or a metal acetylide which can then participate in Suzuki (with organoboron compounds) or Stille (with organotin compounds) cross-coupling reactions.
| Reaction | Coupling Partner | Catalyst System | Typical Product |
|---|---|---|---|
| Sonogashira | Aryl/Vinyl Halide | Pd complex, Cu(I) co-catalyst, Base | Aryl/Vinyl-substituted alkyne |
| Heck | Aryl/Vinyl Halide | Pd complex, Base | Enyne |
| Suzuki | Organoboron Compound | Pd complex, Base | Aryl/Vinyl-substituted alkyne (via intermediate) |
| Stille | Organotin Compound | Pd complex | Aryl/Vinyl-substituted alkyne (via intermediate) |
Gold-Catalyzed Cyclization and Oxidation Reactions
Gold catalysts have emerged as powerful tools for activating alkynes towards nucleophilic attack, leading to a variety of cyclization and oxidation reactions. beilstein-journals.org
Cyclization: Gold(I) catalysts can activate the ethynyl group of this compound, making it susceptible to intramolecular attack by a nucleophile, such as the indole (B1671886) nitrogen or another functional group appended to the indole ring. beilstein-journals.orgresearchgate.net This can lead to the formation of fused heterocyclic systems. For instance, in related systems, gold catalysis has been used to synthesize polycyclic furan (B31954) adducts from 1-(1-alkynyl)cyclopropyl ketones and indoles. beilstein-journals.org
Oxidation: The ethynyl group can be oxidized in the presence of a gold catalyst and an oxidant to form 1,2-dicarbonyl compounds. unimi.itresearchgate.net This transformation provides access to α-keto-aldehydes or diketones, which are valuable synthetic intermediates.
Radical-Initiated Cascade Cyclizations and Annulations
The ethynyl group can participate in radical cascade reactions, where a radical addition to the alkyne initiates a series of cyclization events. beilstein-journals.orgrsc.org These reactions can be initiated by various radical sources and often proceed with high efficiency to construct complex polycyclic structures in a single step. For example, a trifluoromethyl radical can add to a terminal alkyne, generating a vinyl radical that can then undergo intramolecular cyclization onto the indole ring. beilstein-journals.org The reaction's progression is supported by the observation that radical scavengers like TEMPO can inhibit the process. beilstein-journals.org
Intramolecular Cyclization Pathways of Ethynyl-Substituted Indoles
The strategic placement of an ethynyl group on the indole scaffold, as in this compound, opens up numerous possibilities for intramolecular cyclization reactions to form fused ring systems. These cyclizations can be promoted by various reagents and conditions.
Electrophilic Cyclization: The addition of an electrophile (E+) to the ethynyl group can generate a vinyl cation intermediate. This intermediate can then be trapped by the nucleophilic indole ring (at C-7 or C-5) to form a new ring. chim.it Common electrophiles used for this purpose include iodine (I2), iodine monochloride (ICl), and organoselenium or -sulfur reagents. chim.itnih.gov
Metal-Free Cyclization: Intramolecular cyclizations can also be achieved under metal-free conditions, for example, through base-promoted pathways. chim.it
Electrophilic and Nucleophilic Additions to the Ethynyl Group
The electron-rich nature of the alkyne triple bond in this compound allows it to undergo both electrophilic and nucleophilic addition reactions.
Lack of Sufficient Research Data on "this compound" for the Construction of Complex Molecular Architectures
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the application of the chemical compound "this compound" in the construction of complex molecular architectures as outlined in the requested article structure. While general information on indole synthesis and the properties of various indole derivatives is available, specific studies detailing the use of "this compound" as a direct precursor for the synthesis of polycyclic indole-fused systems, its incorporation into macrocyclic and supramolecular structures, its use in conjugated systems for electronic applications, or its role in the modular synthesis of novel heterocyclic scaffolds could not be located.
The requested article framework necessitates detailed research findings, including methodologies and outcomes for the following areas:
Construction of Complex Molecular Architectures Featuring the 1 Ethyl 6 Ethynyl 1h Indole Motif
Development of Novel Heterocyclic Scaffolds through Modular Synthesis:The modular synthesis of novel heterocyclic scaffolds using 1-Ethyl-6-ethynyl-1H-indole as a building block is not documented in the available literature.
Due to the absence of specific and detailed research findings directly related to "this compound" in these advanced applications, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline and focuses solely on the requested topics. Any attempt to do so would require speculation and the inclusion of information on related but distinct chemical compounds, which would contravene the explicit instructions provided.
Therefore, the generation of the requested article cannot be fulfilled at this time due to the insufficient availability of relevant scientific research.
Advanced Spectroscopic and Structural Elucidation of 1 Ethyl 6 Ethynyl 1h Indole Derivatives
High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules in solution. For 1-Ethyl-6-ethynyl-1H-indole, both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the ethyl group, the ethynyl (B1212043) proton, and the protons on the indole (B1671886) core. The ethyl group typically presents as a quartet for the methylene (B1212753) protons (-CH₂) adjacent to the nitrogen and a triplet for the terminal methyl protons (-CH₃), with a coupling constant (J) of approximately 7.3 Hz. The ethynyl proton (C≡C-H) is anticipated to appear as a sharp singlet in the range of 3.0-3.5 ppm. The protons on the indole ring will appear in the aromatic region (typically 6.5-8.0 ppm), with chemical shifts and coupling patterns influenced by the N-ethyl and C6-ethynyl substituents. Specifically, H-7, being adjacent to the ethynyl group, would likely show a downfield shift.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The two carbons of the ethynyl group are expected to resonate at approximately 84 ppm (for the C attached to the indole ring) and 77 ppm (for the terminal C-H). The ethyl group carbons would appear in the aliphatic region, with the N-CH₂ carbon around 40-45 ppm and the -CH₃ carbon around 14-16 ppm. The eight carbons of the indole ring will have characteristic shifts in the aromatic region (100-140 ppm), with the C-6 carbon, bonded to the ethynyl group, showing a distinct chemical shift compared to the parent 1-ethyl-1H-indole.
Detailed assignments, based on data from closely related substituted indoles, are presented in the tables below. rsc.orgnih.govbeilstein-journals.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~6.95 | d | ~3.1 |
| H-3 | ~6.45 | d | ~3.1 |
| H-4 | ~7.55 | d | ~8.3 |
| H-5 | ~7.10 | dd | ~8.3, 1.5 |
| H-7 | ~7.70 | d | ~1.5 |
| N-CH₂ | ~4.15 | q | ~7.3 |
| N-CH₂-CH₃ | ~1.45 | t | ~7.3 |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~128.5 |
| C-3 | ~101.0 |
| C-3a | ~128.0 |
| C-4 | ~121.5 |
| C-5 | ~124.0 |
| C-6 | ~119.0 |
| C-7 | ~112.0 |
| C-7a | ~136.0 |
| N-CH₂ | ~41.0 |
| N-CH₂-CH₃ | ~15.0 |
| -C≡CH | ~84.0 |
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination
While experimental crystal structure data for this compound is not publicly available, analysis of closely related derivatives provides significant insight into its expected solid-state conformation. For instance, the crystal structure of similar ethynyl-indole compounds reveals critical details about bond lengths, bond angles, and intermolecular interactions.
Data from a related substituted indole derivative is presented for comparative purposes.
Table 3: Representative Crystallographic Data for a Substituted Ethynyl-Indole Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.6271 |
| b (Å) | 9.3928 |
| c (Å) | 16.6616 |
| β (°) | 111.954 |
| Volume (ų) | 1832.83 |
| Z (molecules/unit cell) | 4 |
Data is for 1-ethyl-2-phenyl-3-[2-(trimethylsilyl)ethynyl]-1H-indole as a structural analogue.
High-Resolution Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. The calculated exact mass of this compound (C₁₂H₁₁N) is 169.08915 Da. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 170.09698.
Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns, which provides further structural confirmation. The fragmentation of the molecular ion is predictable based on the structure of indole derivatives. nih.govnih.gov The most common fragmentation pathways would likely involve the ethyl group and the stable indole core. nih.govscirp.org
Key expected fragmentation steps include:
Loss of a methyl radical (-CH₃): This would result in a fragment ion [M-15]⁺ at m/z 154.07, forming a stabilized cation.
Loss of ethene (C₂H₄): A characteristic fragmentation for N-ethyl compounds, leading to a [M-28]⁺ fragment at m/z 141.07, corresponding to 6-ethynyl-1H-indole.
Cleavage of the entire ethyl group (-C₂H₅): This results in a fragment [M-29]⁺ at m/z 140.06.
The indole ring itself is quite stable, and its fragmentation would require higher energy, often resulting in characteristic ions at m/z 116 and 89 through the loss of HCN and subsequent rearrangements. scirp.org
Table 4: Predicted HRMS Fragments for this compound
| Ion Formula | Description | Calculated m/z |
|---|---|---|
| [C₁₂H₁₂N]⁺ | Protonated Molecule [M+H]⁺ | 170.09698 |
| [C₁₂H₁₁N]⁺˙ | Molecular Ion [M]⁺˙ | 169.08915 |
| [C₁₁H₈N]⁺ | Loss of methyl radical [M-CH₃]⁺ | 154.06568 |
| [C₁₀H₇N]⁺˙ | Loss of ethene [M-C₂H₄]⁺˙ | 141.05785 |
Infrared and Raman Spectroscopy for Vibrational Mode Characterization
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding within a molecule. labmanager.com For this compound, the spectra would be characterized by vibrations from the alkyne, the aromatic indole ring, and the aliphatic ethyl group. rjpbcs.comuq.edu.au
Key expected vibrational modes include:
C≡C-H Stretch: A sharp and strong band is expected around 3300-3250 cm⁻¹ in the IR spectrum, characteristic of the terminal alkyne C-H bond.
Aromatic C-H Stretch: Multiple weak to medium bands are expected above 3000 cm⁻¹ (approx. 3150-3000 cm⁻¹).
Aliphatic C-H Stretch: Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups of the ethyl substituent are expected in the 2980-2850 cm⁻¹ region.
C≡C Stretch: A weak but sharp absorption is anticipated in the 2150-2100 cm⁻¹ range. This band is often stronger in the Raman spectrum due to the change in polarizability of the triple bond.
C=C Aromatic Ring Stretch: Multiple bands in the 1620-1450 cm⁻¹ region correspond to the stretching vibrations of the carbon-carbon bonds within the indole ring. researchgate.net
C-H Bending: In-plane and out-of-plane bending vibrations for aromatic C-H bonds appear in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively. The specific pattern in the out-of-plane region is diagnostic of the substitution pattern on the benzene (B151609) ring.
Table 5: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| Terminal Alkyne C-H Stretch | 3300 - 3250 | IR (Strong, Sharp) |
| Aromatic C-H Stretch | 3150 - 3000 | IR, Raman |
| Aliphatic C-H Stretch (CH₂, CH₃) | 2980 - 2850 | IR, Raman |
| Alkyne C≡C Stretch | 2150 - 2100 | IR (Weak), Raman (Strong) |
| Aromatic C=C Stretch | 1620 - 1450 | IR, Raman |
| CH₂ Scissoring | ~1465 | IR, Raman |
| CH₃ Bending | ~1380 | IR, Raman |
Applications in Advanced Chemical Systems and Materials Science
Development of Organic Functional Materials
The molecular architecture of 1-Ethyl-6-ethynyl-1H-indole makes it a valuable building block for a range of organic functional materials, including organic semiconductors and luminogens exhibiting aggregation-induced emission (AIE). The indole (B1671886) nucleus provides good charge transport capabilities, and the N-ethyl group enhances solubility and influences molecular packing in the solid state.
Organic Semiconductors: The ethynyl (B1212043) group on the indole scaffold is particularly suited for Sonogashira cross-coupling reactions, a powerful method for forming carbon-carbon bonds. acs.org This allows for the straightforward synthesis of larger, conjugated molecules by reacting this compound with various aryl halides. The resulting extended π-systems are essential for efficient charge transport, a key property for organic semiconductors used in applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The electron-donating nature of the indole ring can be paired with electron-accepting units to create donor-acceptor (D-A) type materials with tailored electronic properties. acs.org
Aggregation-Induced Emission (AIE) Luminogens: The phenomenon of AIE, where non-emissive molecules become highly luminescent upon aggregation, is critical for developing materials for organic light-emitting diodes (OLEDs) and chemical sensors. Indole derivatives have been incorporated into molecules that exhibit AIE. The structural design of AIE luminogens often involves creating propeller-shaped molecules that have restricted intramolecular rotation in the aggregated state, which blocks non-radiative decay pathways and enhances fluorescence. The rigid indole core combined with substituents attached via the ethynyl linker can lead to the specific spatial arrangements required for AIE activity.
Synthesis of Chromophores and Fluorophores with Tunable Photophysical Properties
The synthesis of novel chromophores and fluorophores with precisely controlled absorption and emission characteristics is a major focus of materials chemistry. This compound serves as an excellent precursor for such molecules due to the versatility of its ethynyl group.
By employing synthetic strategies like the Sonogashira coupling, the indole core can be connected to a wide array of aromatic and heterocyclic systems. rsc.org This modular approach allows for the systematic tuning of the molecule's photophysical properties. For instance, coupling with electron-withdrawing groups can induce intramolecular charge transfer (ICT), leading to a red-shift in both the absorption and emission spectra. acs.org The extent of this shift and the fluorescence quantum yield can be fine-tuned by varying the nature of the coupled group, thereby providing access to a library of fluorophores with emissions spanning the visible spectrum.
Below is a representative table illustrating how the photophysical properties of a hypothetical chromophore based on a 6-ethynyl-1H-indole core could be tuned by altering the substituent attached to the ethynyl group.
| Substituent (R) | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) |
| Phenyl | 350 | 420 | 70 |
| 4-Nitrophenyl | 400 | 550 | 150 |
| 9-Anthracenyl | 420 | 480 | 60 |
| 2-Thienyl | 370 | 450 | 80 |
| Note: This table is illustrative and based on general principles of chromophore design involving indole-ethynyl systems. |
Exploration in Molecular Electronics and Optoelectronic Devices
The promising electronic and photophysical properties of materials derived from this compound make them attractive candidates for use in molecular electronics and optoelectronic devices. acs.org In molecular electronics, individual molecules or small ensembles are used as active components in electronic circuits. The defined structure and tunable properties of molecules synthesized from this indole derivative are advantageous for creating molecular wires or switches.
In the context of optoelectronic devices, these materials are particularly relevant for OLEDs. As emitters, the tunable fluorescence of fluorophores derived from this compound allows for the generation of different colors of light. Materials exhibiting AIE are especially beneficial as they can emit light efficiently in the solid-state emissive layer of an OLED. Furthermore, the semiconducting properties of polymers and oligomers incorporating the this compound unit allow them to function as charge-transporting or host materials within the device architecture.
Precursor for Advanced Chemical Probes and Tags via Synthetic Pathways
The indole scaffold is a common feature in biologically active molecules and fluorescent probes. The reactive ethynyl group of this compound provides a convenient point of attachment for creating more complex molecules for bioimaging and sensing.
Through "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the ethynyl group can be readily converted into a triazole ring, linking the indole fluorophore to other molecules of interest, such as biomolecules or specific targeting moieties. This synthetic pathway is highly efficient and biocompatible, making it ideal for the development of chemical probes. For example, a fluorescent probe could be designed where the photophysical properties of the indole core change upon binding to a specific analyte, enabling its detection. The indole moiety itself can also participate in interactions with biological targets, making derivatives of this compound promising for the development of targeted fluorescent tags for cellular imaging. dntb.gov.ua
Future Directions and Emerging Research Avenues
Sustainable and Green Chemistry Approaches in 6-Ethynylindole Synthesis
The future synthesis of 1-Ethyl-6-ethynyl-1H-indole and related compounds is increasingly being guided by the principles of green chemistry, which prioritize the reduction of waste, use of safer solvents, and energy efficiency. Traditional methods for indole (B1671886) synthesis often rely on harsh conditions and hazardous reagents. mdpi.com Emerging research is focused on developing more sustainable alternatives.
Key green chemistry strategies applicable to 6-ethynylindole synthesis include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields for various indole syntheses. unl.edueurekalert.org The application of microwave irradiation to Sonogashira coupling reactions, a common method for introducing the ethynyl (B1212043) group, could offer a greener route to 6-ethynylindoles.
Use of Greener Solvents: Research is moving away from volatile organic compounds towards more environmentally friendly options like water, ionic liquids, or deep eutectic solvents. acs.org Developing synthetic routes for this compound that are compatible with these solvents is a key research goal.
Catalyst-Free Reactions: Some modern indole syntheses are being developed to proceed without a catalyst, reducing the environmental burden associated with heavy metals. Exploring catalyst-free cycloaddition or condensation strategies for building the indole core of this compound is a promising avenue.
| Methodology | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. unl.edueurekalert.org | Acceleration of cross-coupling reactions to introduce the ethynyl group. |
| Green Solvents (e.g., water, ionic liquids) | Reduced toxicity and environmental impact. acs.org | Development of aqueous-phase Sonogashira coupling or other key steps. |
| Catalyst-Free Conditions | Avoids heavy metal contamination and simplifies purification. | Exploration of thermal or high-pressure cycloaddition reactions. |
| Flow Chemistry | Precise reaction control, improved safety, scalability. eurekalert.org | Controlled synthesis of potentially unstable precursors. |
Chemoenzymatic Synthesis and Biocatalytic Transformations for Indole Derivatives
The integration of biological catalysts, such as enzymes, into synthetic pathways offers unparalleled selectivity and milder reaction conditions. Chemoenzymatic approaches are an emerging frontier for the synthesis of complex indole derivatives.
Future research in this area for compounds like this compound will likely focus on:
Enzymatic Functionalization: Utilizing enzymes to perform specific chemical transformations on the indole scaffold. For instance, oxidoreductases could be employed for selective hydroxylations, while transferases could introduce other functional groups.
Whole-Cell Biotransformation: Engineering microorganisms to produce valuable indole intermediates or even the final product. This approach can be more cost-effective than using isolated enzymes.
Directed Evolution of Enzymes: Tailoring enzymes through directed evolution to enhance their activity, stability, and substrate specificity for non-natural indole derivatives like this compound.
A notable example of chemoenzymatic synthesis involves the use of tryptophan synthase and other enzymes to produce a variety of indole-containing acyloins, which are valuable synthetic intermediates. This demonstrates the potential for biocatalysis to generate structural diversity in indole derivatives.
Advanced Functional Material Design Utilizing Ethynyl Indole Scaffolds
The ethynyl group in this compound is a particularly attractive feature for materials science, as it can participate in a variety of polymerization and cross-coupling reactions. This opens the door to the design of novel functional materials.
Emerging applications for ethynyl indole scaffolds include:
Conductive Polymers: Indole-based polymers have shown promise in the field of organic electronics. onlinescientificresearch.com The ethynyl group of this compound can be used as a reactive handle for polymerization, potentially leading to new conductive materials for applications in sensors, thin films, and energy storage devices. onlinescientificresearch.com
Molecular Wires: Organometallic complexes incorporating ethynyl-indole ligands have been investigated for their potential in molecular electronics. nih.gov The extended π-system of these molecules could facilitate electron transport, making them candidates for components in nanoscale electronic devices. nih.gov
Push-Pull Chromophores: The indole nucleus can act as an effective electron donor in donor-acceptor (D-A) type push-pull systems. The ethynyl group provides a convenient point for attaching electron-accepting moieties, allowing for the fine-tuning of the molecule's electronic and optical properties for applications in nonlinear optics and dye-sensitized solar cells.
| Material Type | Key Feature of Ethynyl Indole | Potential Application |
|---|---|---|
| Conductive Polymers | Polymerizable alkyne group, electron-rich indole core. | Organic electronics, sensors, energy storage. onlinescientificresearch.com |
| Molecular Wires | Linear, rigid structure, extended π-conjugation. | Nanoscale electronic components. nih.gov |
| Push-Pull Chromophores | Indole as an electron donor, ethynyl group for functionalization. | Nonlinear optics, dye-sensitized solar cells. |
High-Throughput Synthesis and Screening for Novel Indole Derivatives with Defined Chemical Properties
To accelerate the discovery of new indole derivatives with desired properties, high-throughput synthesis and screening (HTS) techniques are becoming indispensable. These methods allow for the rapid generation and evaluation of large libraries of compounds.
Future research will likely leverage:
Automated Synthesis Platforms: The use of robotic systems and microfluidic devices to perform a large number of reactions in parallel. Acoustic droplet ejection technology, for example, has been used for the nanomole-scale synthesis of diverse indole-based scaffolds. nih.gov
Combinatorial Chemistry: Systematically varying the substituents on the indole core to create a diverse library of compounds around the this compound scaffold. This can be achieved through multi-component reactions that efficiently generate complexity in a single step.
High-Throughput Screening Assays: Developing rapid and reliable assays to screen compound libraries for specific properties, such as binding affinity to a biological target or desired material characteristics. For instance, high-performance affinity chromatography is a tool used for the high-throughput screening of drug binding to proteins. unl.edu
The combination of high-throughput synthesis and screening will be crucial for exploring the vast chemical space around this compound and identifying new molecules with valuable applications in medicine and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-Ethyl-6-ethynyl-1H-indole, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves functionalization of the indole core via Sonogashira coupling to introduce the ethynyl group, followed by alkylation at the 1-position. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄/CuI for coupling), solvent selection (DMF or THF), and temperature control (60–80°C). Yield optimization requires monitoring reaction progress via TLC or HPLC and quenching side reactions (e.g., alkyne dimerization) by adjusting stoichiometry or using radical inhibitors .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., ethynyl protons at δ 2.5–3.5 ppm; ethyl group splitting patterns).
- IR : Confirms alkyne C≡C stretch (~2100–2260 cm⁻¹).
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 170.0964). Cross-referencing with crystallographic data (if available) resolves ambiguities in tautomeric forms .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of vapors. In case of skin contact, wash immediately with soap and water. Store the compound in a cool, dry place away from oxidizers. Emergency procedures should align with OSHA/GHS guidelines for indole derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data observed during functionalization at the ethynyl group of this compound?
- Methodological Answer : Contradictions (e.g., unexpected regioselectivity in click reactions) may arise from steric hindrance or electronic effects. Systematic studies varying catalysts (Cu vs. Ru), solvents (polar vs. nonpolar), and substituents can isolate contributing factors. DFT calculations (e.g., Gaussian) model transition states to predict reactivity trends, validated by kinetic profiling .
Q. What computational methods are suitable for predicting the binding affinity of this compound derivatives to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases). MD simulations (GROMACS) assess binding stability over time. Free-energy perturbation (FEP) calculations refine affinity predictions. Experimental validation via SPR or ITC ensures computational reliability .
Q. How should researchers design experiments to study the regioselectivity of electrophilic substitution reactions on the indole ring of this compound?
- Methodological Answer : Compare reactivity at C-3 vs. C-5 positions using halogenation (NBS or I₂) or nitration (HNO₃/H₂SO₄). Monitor regioselectivity via LC-MS and quantify products with calibration curves. Solvent polarity (e.g., AcOH vs. DCM) and directing groups (e.g., ethynyl vs. methyl) are critical variables .
Q. What strategies are recommended for analyzing thermal decomposition products of this compound under different atmospheric conditions?
- Methodological Answer : Use TGA-DSC to determine decomposition onset temperatures. Py-GC/MS identifies volatile fragments (e.g., indole, acetylene). For oxidative environments, compare inert (N₂) vs. air atmospheres. Isotopic labeling (e.g., ¹³C-ethynyl) traces carbon pathways in degradation .
Q. How can crystallographic data (e.g., from SHELXL) be utilized to confirm the solid-state conformation of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refines bond lengths/angles and torsional parameters. Hydrogen bonding and π-stacking interactions are mapped using Mercury software. Compare experimental data with Cambridge Structural Database entries to validate conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
